4-Phenylpyridin-3-amine hydrochloride

描述

Nomenclature and Structural Classification

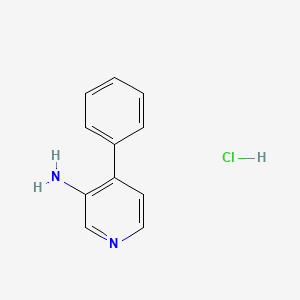

4-Phenylpyridin-3-amine hydrochloride represents a well-defined member of the aminopyridine family, characterized by specific substitution patterns that distinguish it from other pyridine derivatives. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition. The Chemical Abstracts Service has assigned the identifier 1798733-74-0 to this hydrochloride salt form, establishing its unique chemical identity in databases worldwide. The corresponding free base, 4-phenylpyridin-3-amine, carries the distinct Chemical Abstracts Service number 146140-99-0, indicating the separate recognition of these related chemical forms.

The structural classification of this compound places it within the broader category of substituted pyridines, specifically those bearing both aromatic and amino substituents. The molecule exhibits a heterocyclic aromatic framework based on the six-membered pyridine ring system, with the nitrogen atom positioned at the 1-position according to standard numbering conventions. The phenyl substituent occupies the 4-position, creating a biaryl system that enhances the compound's aromatic character and influences its electronic properties. The amino group at the 3-position introduces basic functionality, while the hydrochloride salt formation improves water solubility and crystalline stability.

Table 1: Structural Identifiers for this compound

The molecular architecture demonstrates classical aromatic character through the conjugated system extending across both the pyridine and phenyl rings. This extended π-electron system contributes to the compound's stability and influences its electronic absorption properties. The positioning of substituents creates specific steric and electronic environments that affect reactivity patterns and intermolecular interactions.

Physicochemical Properties

The physicochemical profile of this compound reveals characteristics typical of substituted pyridine hydrochloride salts, with specific properties influenced by the phenyl substitution pattern. The molecular formula C₁₁H₁₁ClN₂ reflects the addition of hydrochloric acid to the parent amine, resulting in a molecular weight of 206.67 grams per mole. This represents an increase from the free base molecular weight of 170.21 grams per mole, corresponding to the incorporation of the hydrochloric acid component.

The compound typically presents as a solid crystalline material under standard laboratory conditions, with the hydrochloride salt formation enhancing thermal stability and handling characteristics compared to the free base. The ionic nature of the hydrochloride salt significantly improves water solubility, making it more suitable for applications requiring aqueous compatibility. The presence of the chloride counterion creates a zwitterionic structure that facilitates crystallization and purification processes.

Table 2: Physicochemical Properties of this compound

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the proposed structure. The predicted collision cross-section values provide additional confirmation of molecular geometry, with the protonated molecular ion showing a collision cross-section of 134.6 Ų for the [M+H]⁺ species. These values align with theoretical calculations for compounds of similar molecular architecture and support the assigned structural formula.

The electronic structure calculations demonstrate significant contribution from both the pyridine nitrogen and the amino nitrogen to the frontier molecular orbitals. This electronic distribution influences the compound's basicity, with the amino group serving as the primary protonation site under acidic conditions. The phenyl substituent provides additional stabilization through resonance effects and influences the overall electron density distribution throughout the molecular framework.

Historical Context in Chemical Research

The development of this compound emerges from broader research efforts in heterocyclic chemistry, particularly the exploration of substituted pyridine derivatives for pharmaceutical applications. Historical precedents in aminopyridine chemistry established the foundational understanding of structure-activity relationships that guided the synthesis and evaluation of this specific compound. The broader aminopyridine class gained prominence through the development of 4-aminopyridine, which achieved clinical significance as a treatment for multiple sclerosis symptoms.

Research into phenyl-substituted pyridines has evolved significantly since the early investigations of aromatic heterocycles in the mid-twentieth century. The specific combination of phenyl and amino substituents on the pyridine ring represents a convergence of synthetic methodologies developed for biaryl synthesis and heterocyclic functionalization. These advances enabled the systematic exploration of positional isomers and substituent effects that characterize modern approaches to heterocyclic drug discovery.

The synthetic accessibility of this compound reflects advances in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling methodologies that facilitate the formation of aryl-pyridine bonds. These synthetic tools became widely available in research laboratories during the late twentieth century, enabling the preparation of diverse phenylpyridine derivatives for biological evaluation. The hydrochloride salt formation represents a standard approach in medicinal chemistry for improving the pharmaceutical properties of basic nitrogen-containing compounds.

Contemporary research continues to explore structure-activity relationships within the phenylpyridin-amine family, with investigators examining the effects of substitution patterns on biological activity and physicochemical properties. The compound serves as a representative example of how systematic structural modifications can be employed to optimize molecular properties for specific applications. Current synthetic methodologies emphasize efficiency and environmental considerations, leading to improved protocols for large-scale preparation.

Isomeric Variations and Salt Forms

The structural framework of phenylpyridin-amine systems permits extensive isomeric variation through different positioning of both the phenyl and amino substituents on the pyridine ring. The 4-phenylpyridin-3-amine structure represents one specific isomeric arrangement among multiple possible combinations, each exhibiting distinct physicochemical and biological properties. The systematic exploration of these isomeric relationships provides valuable insights into structure-property correlations within this chemical class.

The 2-phenylpyridin-3-amine isomer, identified by Chemical Abstracts Service number 219121-62-7, demonstrates the significant impact of phenyl group repositioning on molecular properties. This constitutional isomer maintains the same amino group position but relocates the phenyl substituent to the adjacent position, creating different electronic and steric environments. The hydrochloride salt of this isomer exhibits distinct crystalline properties and solubility characteristics compared to the 4-phenyl derivative, illustrating how subtle structural changes influence bulk properties.

Table 3: Isomeric Variations of Phenylpyridin-amines

The 6-phenylpyridin-3-amine isomer presents another important structural variant, where the phenyl group occupies the position opposite to the pyridine nitrogen. This arrangement creates a different electronic environment due to the altered relationship between the electron-deficient pyridine nitrogen and the electron-rich phenyl system. Synthesis yields for this isomer range from 72 to 99 percent depending on reaction conditions, demonstrating the accessibility of this structural variant through established synthetic methodologies.

Extended analogues such as 4-(3-phenylpropyl)pyridin-2-amine introduce additional structural complexity through alkyl chain insertion between the pyridine and phenyl components. This modification significantly alters the conformational flexibility and reduces the electronic coupling between the aromatic systems. The resulting compounds exhibit different physicochemical profiles and may access distinct biological targets due to their altered three-dimensional structure.

Salt formation options extend beyond the standard hydrochloride to include various organic and inorganic acid derivatives. The choice of counterion influences crystalline properties, stability, and bioavailability characteristics. Alternative salt forms may offer advantages in specific applications, such as improved solubility in particular solvents or enhanced stability under storage conditions. The systematic evaluation of salt forms represents a standard approach in pharmaceutical development for optimizing the properties of ionizable compounds.

Structure

2D Structure

属性

IUPAC Name |

4-phenylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-8H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZWNMDPAAFFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798733-74-0 | |

| Record name | 4-phenylpyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridin-3-amine hydrochloride typically involves the reaction of 4-bromoacetophenone with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 4-Phenylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

科学研究应用

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most notable applications of 4-Phenylpyridin-3-amine hydrochloride is its role as a DPP-4 inhibitor . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition has therapeutic implications for type 2 diabetes management. Studies indicate that compounds similar to 4-Phenylpyridin-3-amine effectively lower blood glucose levels by prolonging the action of incretin hormones .

Antioxidant Properties

Research has demonstrated that derivatives of 4-Phenylpyridin-3-amine exhibit antioxidant activities, which can protect against oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential use in formulations aimed at combating conditions like cardiovascular diseases and neurodegenerative disorders .

Fluorescent Dyes in Biochemistry

This compound can also serve as a fluorescent dye , which is useful in various biochemical assays and imaging techniques. Its fluorescent properties allow for enhanced visualization in cellular studies, making it a valuable tool in research environments focused on cell biology and pathology .

Case Study: Synthesis and Biological Evaluation

A recent study explored the synthesis of novel derivatives based on this compound, assessing their biological activities against various cancer cell lines. The findings suggested that certain modifications to the core structure improved cytotoxicity, highlighting the potential for developing new anticancer agents .

Computational Studies

Computational chemistry approaches have been employed to investigate the interactions of 4-Phenylpyridin-3-amine with biological targets at the molecular level. These studies utilize Density Functional Theory (DFT) to predict binding affinities and optimize structures for enhanced activity against specific enzymes .

作用机制

The mechanism of action of 4-Phenylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 4-phenylpyridin-3-amine hydrochloride with analogous pyridine-based hydrochlorides, emphasizing structural features, physicochemical properties, and applications:

Structural and Functional Insights

- Phenyl vs. Heterocyclic Substituents : The phenyl group in 4-phenylpyridin-3-amine enhances aromatic stacking interactions, making it suitable for targeting hydrophobic pockets in enzymes or receptors. In contrast, ropinirole’s trifluoromethyl group improves metabolic stability and bioavailability .

- Amine Positioning: The 3-amino group in 4-phenylpyridin-3-amine facilitates hydrogen bonding, a feature shared with memantine HCl. However, memantine’s adamantane moiety confers rigidity and blood-brain barrier permeability .

生物活性

4-Phenylpyridin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of pyridine derivatives with phenyl amines. The structural integrity of this compound is crucial for its biological activity, as variations in the substituents can significantly influence its pharmacological properties. For instance, modifications at the 2 and 6 positions of the pyridine ring have been shown to enhance cytotoxicity against cancer cell lines, indicating a strong structure-activity relationship .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies have demonstrated that derivatives of pyridine compounds exhibit cytotoxicity against various human tumor cell lines. Specifically, compounds with substitutions at key positions on the pyridine ring have shown enhanced activity against HeLa and MCF-7 cancer cells, with IC50 values indicating significant potency .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Phenylpyridin-3-amine | HeLa | 28.3 |

| 4d (Dihydropyridine analog) | MCF-7 | 56.6 |

The mechanism of action includes induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity. Studies indicate that certain derivatives possess potent inhibitory effects against a range of microorganisms, suggesting potential applications in treating infectious diseases .

Other Biological Activities

Research has also highlighted the anti-inflammatory and cardiotonic properties of pyridine derivatives. These compounds have been noted for their ability to inhibit key inflammatory pathways and modulate cardiovascular functions, which could be beneficial in managing conditions like hypertension and heart disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl or aryl groups significantly impact the biological activity of this compound. For instance, introducing electron-donating or electron-withdrawing groups can enhance binding affinity to target proteins or enzymes involved in disease processes .

Figure 1: Structure Activity Relationship Highlights

SAR Highlights (Placeholder for actual figure)

Case Studies

Several case studies have documented the effectiveness of pyridine derivatives in clinical settings. For example, one study reported a series of synthesized compounds demonstrating improved selectivity and potency against specific cancer types compared to traditional therapies . Another case highlighted the use of these compounds in combination therapies, enhancing overall treatment efficacy through synergistic effects.

常见问题

Q. What safety protocols should be followed when handling 4-Phenylpyridin-3-amine hydrochloride in laboratory settings?

While this compound lacks a standardized GHS classification, researchers should adopt precautions aligned with aromatic amine handling:

- Use PPE (N95 masks, gloves, lab coats, and eye protection) to prevent inhalation, skin contact, or ocular exposure .

- Ensure adequate ventilation and avoid release into drains or low-lying areas. In case of accidental exposure, follow first-aid measures such as rinsing skin/eyes with water for 15+ minutes and seeking medical evaluation .

- Store in a cool, dry environment away from oxidizing agents.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Structural validation requires a combination of:

- 1H/13C NMR : To confirm proton environments and carbon backbone, particularly distinguishing aromatic protons (6.5–8.5 ppm) and amine/ammonium signals .

- Elemental Analysis (EA) : Cross-check experimental C/H/N percentages against theoretical values to verify purity (e.g., deviations <0.3%) .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ peak at m/z 236.14 for the free base) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Evidence from analogous pyridine derivatives suggests:

- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., during Mannich reactions or amination steps) and adjust reaction times/temperatures .

- Catalyst Selection : Palladium-based catalysts or Lewis acids (e.g., AlCl3) may enhance coupling efficiency in aryl-amine bond formation .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH2Cl2:MeOH gradients) to isolate high-purity fractions . Yields for structurally similar compounds range from 7–24%, highlighting the need for iterative optimization .

Q. What strategies address contradictions in pharmacological data across studies?

Discrepancies in receptor binding or cytotoxicity data may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and incubation times to minimize off-target effects .

- Structural Analog Comparison : Cross-reference activity with derivatives like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, noting substituent impacts on bioactivity .

- Computational Validation : Use molecular docking (AutoDock Vina) to model interactions with targets (e.g., GPCRs or kinases) and validate experimental IC50 values .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Advanced approaches include:

- 3D-QSAR Modeling : Generate pharmacophore maps using CoMFA/CoMSIA to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhancing receptor affinity) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for functionalization .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .

Q. What formulation considerations ensure stability in in vivo studies?

Key factors include:

- pH Adjustment : Maintain solutions at pH 4–6 (using HCl/NaOH) to prevent amine degradation .

- Excipient Compatibility : Combine with viscosity-reducing agents like pyridoxine hydrochloride (0.0004% w/v) to enhance solubility and prevent aggregation .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., sucrose) and reconstitute in saline before dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。